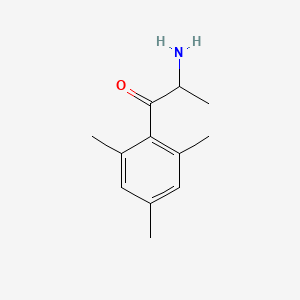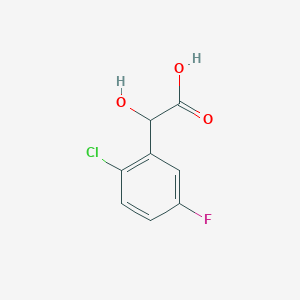
Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate is an organic compound with the molecular formula C11H20BrNO3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of 2-bromoethylamine with tert-butyl 1,4-oxazepane-4-carboxylate. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like acetonitrile or methanol. The reaction mixture is then subjected to crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient crystallization techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxazepane derivatives.
Reduction Reactions: Reduction can lead to the formation of different oxazepane-based compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted oxazepanes, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The oxazepane ring structure provides stability and specificity to the compound, allowing it to interact selectively with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl bromoacetate: Similar in structure but lacks the oxazepane ring.
2-(Boc-amino)ethyl bromide: Contains a similar bromoethyl group but differs in the protective group and overall structure
Uniqueness
Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate is unique due to its oxazepane ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring selective interaction with biological targets .
Propriétés
Formule moléculaire |
C12H22BrNO3 |
|---|---|
Poids moléculaire |
308.21 g/mol |
Nom IUPAC |
tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C12H22BrNO3/c1-12(2,3)17-11(15)14-7-4-8-16-10(9-14)5-6-13/h10H,4-9H2,1-3H3 |
Clé InChI |
SDFUXGXEKACZSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCOC(C1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
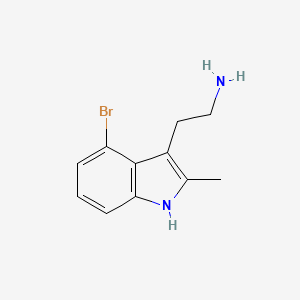
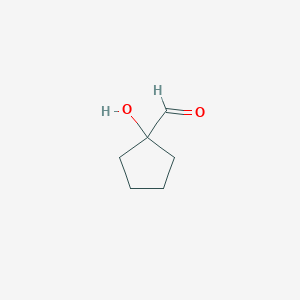
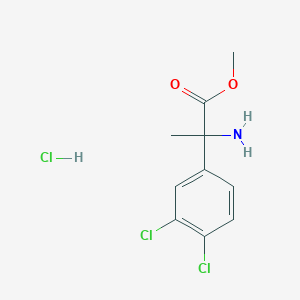
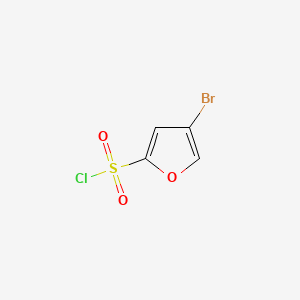
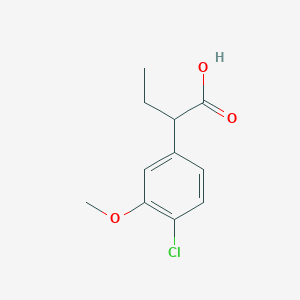
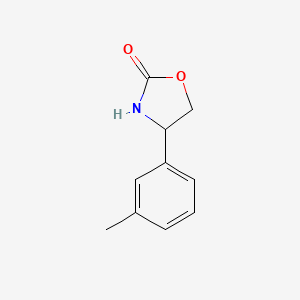
![tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate](/img/structure/B13600123.png)
